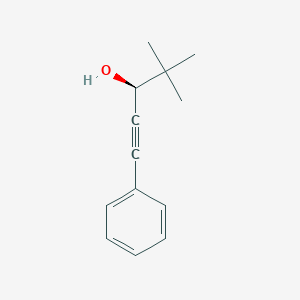
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol is an organic compound with a unique structure characterized by a phenyl group attached to a pentynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol typically involves the use of alkyne and alcohol functional groups. One common method is the addition of a phenylacetylene to a ketone, followed by reduction to form the desired alcohol. The reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like tetrahydrofuran or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of 4,4-Dimethyl-1-phenylpent-1-yn-3-one.
Reduction: Formation of 4,4-Dimethyl-1-phenylpentane.
Substitution: Formation of brominated phenyl derivatives.
Scientific Research Applications
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-1-phenylbut-1-yn-3-ol
- 4,4-Dimethyl-1-phenylhex-1-yn-3-ol
Uniqueness
(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol is unique due to its specific stereochemistry and the presence of both alkyne and alcohol functional groups. This combination of features makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
195516-81-5 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(3S)-4,4-dimethyl-1-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8,12,14H,1-3H3/t12-/m1/s1 |
InChI Key |
FGMAZQOESWZPBV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C#CC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C)C(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
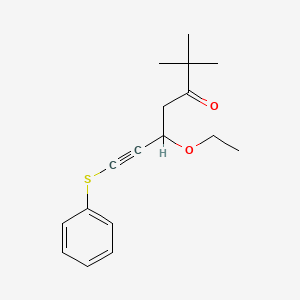

![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
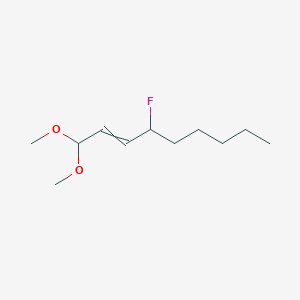
![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)

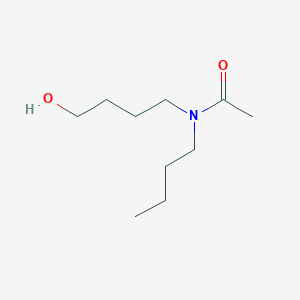
![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
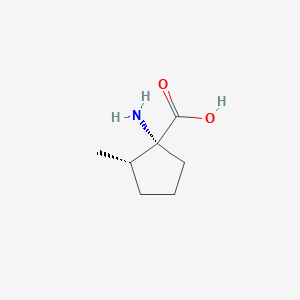
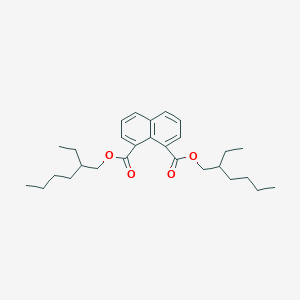
![4-Methyl-2-[(propan-2-yl)phosphanyl]phenol](/img/structure/B12565585.png)
